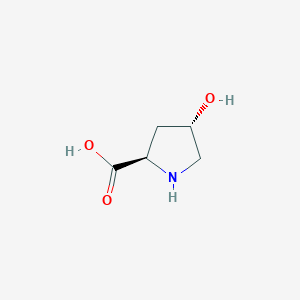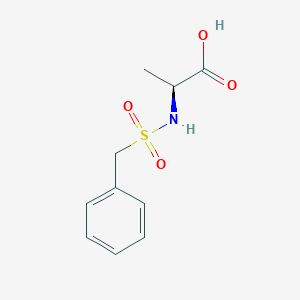
L-焦谷氨酸β-萘酰胺
描述
L-Pyroglutamic Acid beta-Naphthylamide is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . It is known for its role as a substrate for pyroglutamate aminopeptidase, an enzyme involved in the gamma-glutamyl cycle . This compound is used in various biochemical assays, particularly for the differentiation of certain bacterial species .
科学研究应用
L-Pyroglutamic Acid beta-Naphthylamide is widely used in scientific research due to its role as a substrate for pyroglutamate aminopeptidase . Some of its key applications include:
Biochemical Assays: Used for the colorimetric determination of pyrrolidonyl peptidase activity in bacteria, aiding in the differentiation of Group A streptococci and enterococci from other streptococci.
Medical Research: Investigated for its potential role in understanding congenital metabolic errors associated with increased pyroglutamic excretion in urine.
Industrial Applications: Utilized in the production of diagnostic kits for bacterial identification.
作用机制
Target of Action
L-Pyroglutamic Acid beta-Naphthylamide, also known as (2S)-N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide, primarily targets pyroglutamate aminopeptidase . This enzyme plays a crucial role in the hydrolysis of pyroglutamyl peptides and proteins, which are involved in various biological processes .
Mode of Action
The compound interacts with its target, pyroglutamate aminopeptidase, by serving as a substrate . Upon interaction, the enzyme hydrolyzes the compound, leading to the release of a free β-naphthylamine .
Biochemical Pathways
The hydrolysis of L-Pyroglutamic Acid beta-Naphthylamide is part of the gamma-glutamyl cycle . This cycle is essential for the metabolism of glutathione and the regulation of oxidative stress in cells .
Result of Action
The hydrolysis of L-Pyroglutamic Acid beta-Naphthylamide by pyroglutamate aminopeptidase results in the formation of a free β-naphthylamine . This amine can then combine with a cinnamaldehyde reagent to form a bright red end product , which can be detected by fluorescence analysis .
生化分析
Biochemical Properties
L-Pyroglutamic Acid beta-Naphthylamide interacts with the enzyme L-pyrrolidonyl aminopeptidase . This enzyme hydrolyzes the substrate, resulting in the formation of a free β-naphthylamine . This amine then combines with the cinnamaldehyde reagent to form a bright red end product .
Cellular Effects
The effects of L-Pyroglutamic Acid beta-Naphthylamide on cells are primarily observed in the context of bacterial cells. The compound’s interaction with L-pyrrolidonyl aminopeptidase allows for the identification of certain bacteria, including Streptococcus pyogenes and Enterococcus spp .
Molecular Mechanism
The molecular mechanism of L-Pyroglutamic Acid beta-Naphthylamide involves its interaction with the enzyme L-pyrrolidonyl aminopeptidase. The enzyme hydrolyzes the substrate, leading to the formation of a free β-naphthylamine . This free amine then reacts with a cinnamaldehyde reagent to form a bright red end product .
Temporal Effects in Laboratory Settings
In laboratory settings, L-Pyroglutamic Acid beta-Naphthylamide is used in tests that typically last for several hours
Metabolic Pathways
L-Pyroglutamic Acid beta-Naphthylamide is involved in the metabolic pathway of pyroglutamate aminopeptidase
准备方法
Synthetic Routes and Reaction Conditions
L-Pyroglutamic Acid beta-Naphthylamide can be synthesized through the formal condensation of the carboxy group of 5-oxo-L-proline with the amino group of 2-naphthylamine . The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for L-Pyroglutamic Acid beta-Naphthylamide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
L-Pyroglutamic Acid beta-Naphthylamide primarily undergoes hydrolysis reactions catalyzed by enzymes such as pyroglutamate aminopeptidase . This hydrolysis results in the cleavage of the amide bond, yielding beta-naphthylamine and pyroglutamic acid .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using pyroglutamate aminopeptidase under physiological conditions (pH 7.4, 37°C).
Oxidation and Reduction:
Major Products
The major products formed from the hydrolysis of L-Pyroglutamic Acid beta-Naphthylamide are beta-naphthylamine and pyroglutamic acid .
相似化合物的比较
L-Pyroglutamic Acid beta-Naphthylamide can be compared with other similar compounds such as:
L-Proline beta-Naphthylamide: Another substrate for aminopeptidases, used in similar biochemical assays.
L-Leucine beta-Naphthylamide: Utilized in ligand binding assays and shares similar enzymatic substrate properties.
L-Tyrosine beta-Naphthylamide: Employed in various biochemical assays for enzyme activity determination.
The uniqueness of L-Pyroglutamic Acid beta-Naphthylamide lies in its specific interaction with pyroglutamate aminopeptidase, making it a valuable tool in bacterial differentiation and metabolic studies .
属性
IUPAC Name |
(2S)-N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEPQNMASTUAMY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944800 | |
| Record name | (2S)-N-Naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22155-91-5 | |
| Record name | (2S)-N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22155-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-N-Naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-2-naphthyl-5-oxopyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRROLIDONYL-.BETA.-NAPHTHYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5U8A2YEH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)
